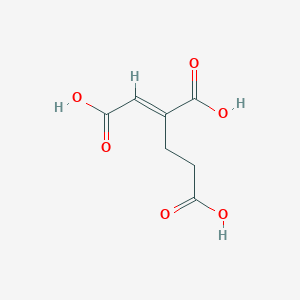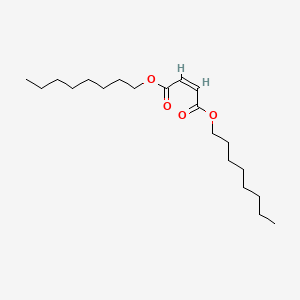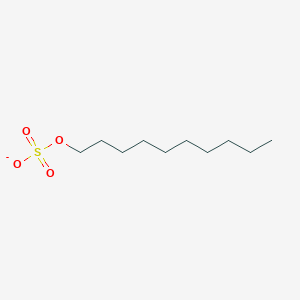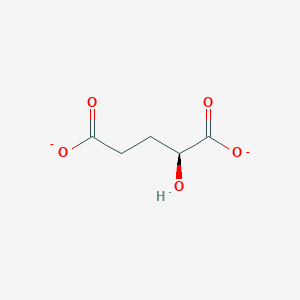
L-2-Hydroxyglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-hydroxyglutarate(2-) is a 2-hydroxyglutarate(2-) that has (2S)-configuration. It is a conjugate base of a (S)-2-hydroxyglutaric acid. It is an enantiomer of a (R)-2-hydroxyglutarate(2-).
Wissenschaftliche Forschungsanwendungen
Association with Brain Tumors
L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, has been linked to the development of malignant brain tumors. Studies have shown an abnormal accumulation of L-2-hydroxyglutaric acid in body fluids in patients who developed malignant brain tumors during the disease course, suggesting a possible role in predisposing to brain tumorigenesis (Moroni et al., 2004). Additional case reports and literature reviews support this association, indicating an increased risk of brain tumors among patients with L-2-hydroxyglutaric aciduria (Aghili et al., 2008).
Genetic and Biochemical Insights
Research has identified mutations in a gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase as the cause of L-2-hydroxyglutaric aciduria. This discovery highlights the metabolic pathway of L-2-hydroxyglutarate to alpha-ketoglutarate in mammalian tissues and provides insights into the pathological findings observed in this disorder (Rzem et al., 2004).
Clinical and Neurological Characteristics
Several studies have documented the clinical, biochemical, and neuroradiological findings in patients with L-2-hydroxyglutaric aciduria. This disorder is characterized by progressive neurological syndrome with cerebellar and pyramidal signs, mental deterioration, epilepsy, and distinct magnetic resonance imaging (MRI) patterns (Goffette et al., 2006). The severity of the disease correlates with the extent of lesions observed on MRI (Moroni et al., 2000).
Insights from Animal Models
A spontaneous canine model of L-2-hydroxyglutaric aciduria has been identified, sharing many clinical and MRI features with the human disease. This model provides valuable insights into the disorder and helps in understanding its pathophysiology (Penderis et al., 2007).
Diagnostic and Therapeutic Perspectives
Research into diagnostic methods, such as chiral HRGC assays of L-2-hydroxyglutaric acid in urine, has advanced the identification and understanding of this disorder (Neves et al., 1996). Additionally, a case study of a successfully treated adult patient with L-2-hydroxyglutaric aciduria highlights potential therapeutic approaches (Samuraki et al., 2008).
Eigenschaften
Produktname |
L-2-Hydroxyglutaric acid |
|---|---|
Molekularformel |
C5H6O5-2 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |
InChI-Schlüssel |
HWXBTNAVRSUOJR-VKHMYHEASA-L |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



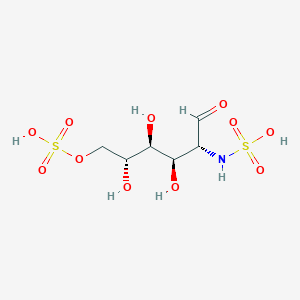
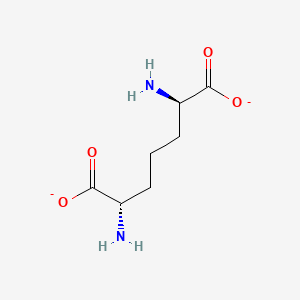
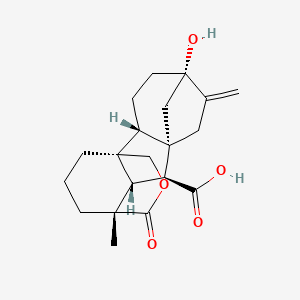
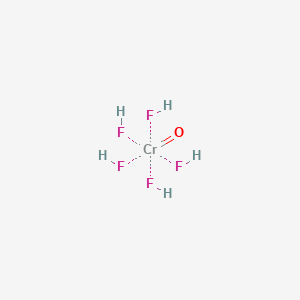
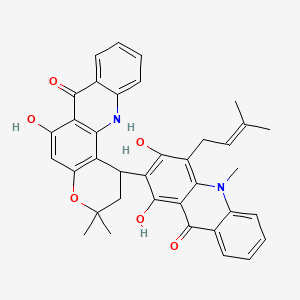
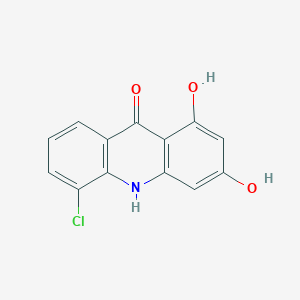
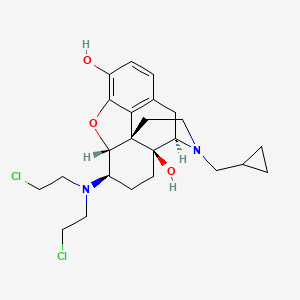
![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)


